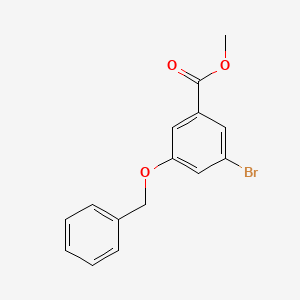

Methyl 3-(benzyloxy)-5-bromobenzoate

Description

BenchChem offers high-quality Methyl 3-(benzyloxy)-5-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyloxy)-5-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQMBJXLSNIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-(benzyloxy)-5-bromobenzoate

Introduction

Methyl 3-(benzyloxy)-5-bromobenzoate is a key organic intermediate valuable to researchers and drug development professionals. Its bifunctional nature, featuring a protected phenol in the form of a benzyl ether and a methyl ester, combined with a bromine atom, makes it a versatile building block in medicinal chemistry and complex molecule synthesis. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the strategic introduction of diverse molecular fragments. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, revealing a site for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and methods for its characterization.

I. Physicochemical and Structural Information

The fundamental properties of Methyl 3-(benzyloxy)-5-bromobenzoate and its immediate synthetic precursor, Methyl 3-bromo-5-hydroxybenzoate, are critical for experimental design. These are summarized below.

| Property | Methyl 3-(benzyloxy)-5-bromobenzoate | Methyl 3-bromo-5-hydroxybenzoate (Precursor) |

| IUPAC Name | methyl 3-(benzyloxy)-5-bromobenzoate[1] | methyl 3-bromo-5-hydroxybenzoate |

| CAS Number | 1820683-74-6[1] | 192810-12-1 |

| Molecular Formula | C15H13BrO3[1] | C8H7BrO3 |

| Molecular Weight | 321.16 g/mol [2] | 231.04 g/mol |

| Appearance | Solid (predicted) | Solid |

| Melting Point | Not specified | 130-135 °C |

II. Synthesis Protocol: Benzylation of Methyl 3-bromo-5-hydroxybenzoate

The most direct and widely adopted method for synthesizing Methyl 3-(benzyloxy)-5-bromobenzoate is through a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of Methyl 3-bromo-5-hydroxybenzoate using benzyl bromide as the alkylating agent. Anhydrous potassium carbonate is used as a mild base to deprotonate the phenol, generating a phenoxide nucleophile, which then attacks the electrophilic benzylic carbon of benzyl bromide. Anhydrous acetone serves as a suitable polar aprotic solvent for this transformation.

This specific protocol is adapted from a well-established procedure for the benzylation of a structurally similar substituted methyl hydroxybenzoate, demonstrating a reliable and field-proven methodology.[3][4]

Experimental Workflow Diagram

Caption: Synthesis workflow for Methyl 3-(benzyloxy)-5-bromobenzoate.

Step-by-Step Methodology

-

Reagent Preparation:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-5-hydroxybenzoate (1.0 eq.).

-

Add anhydrous acetone to dissolve the starting material (approx. 4 mL per 300 mg of starting material).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.). The carbonate acts as the base and a scavenger for the HBr byproduct.

-

-

Reaction Execution:

-

Under a nitrogen or argon atmosphere, begin stirring the suspension.

-

Add benzyl bromide (1.1 eq.) dropwise to the mixture using a syringe.

-

Heat the reaction mixture to 55 °C and maintain for 4-6 hours.[3] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude residue should be purified by column chromatography on silica gel.[3] A solvent system such as hexane/ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity) is typically effective for eluting the product.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 3-(benzyloxy)-5-bromobenzoate.

-

III. Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

| Technique | Expected Observations for Methyl 3-(benzyloxy)-5-bromobenzoate |

| ¹H NMR | ~7.30-7.50 ppm (m, 5H): Protons of the benzyl group phenyl ring. ~7.20-7.70 ppm (m, 3H): The three aromatic protons on the bromobenzoate ring. ~5.10 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). ~3.90 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃). |

| ¹³C NMR | ~166 ppm: Carbonyl carbon of the ester. ~159 ppm: Aromatic carbon attached to the benzyloxy group. ~136 ppm: Ipso-carbon of the benzyl group's phenyl ring. ~127-129 ppm: Aromatic carbons of the benzyl group's phenyl ring. ~110-135 ppm: Carbons of the bromobenzoate ring. ~70 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph). ~52 ppm: Methyl carbon of the ester group. |

| FT-IR (KBr) | ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene). ~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group. ~1600, 1450 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: C-O stretching of the ether and ester groups. |

| Mass Spec. (ESI) | The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M+H]⁺ at m/z 321 and 323 of roughly equal intensity. |

IV. Safety, Storage, and Handling

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling all chemicals. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Storage: Methyl 3-(benzyloxy)-5-bromobenzoate should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents. The precursor, Methyl 3-bromo-5-hydroxybenzoate, should be stored under similar conditions.

References

-

AA Blocks. (n.d.). 192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate. Retrieved from [Link]

-

Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

-

Chemspace. (n.d.). Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved from [Link]

-

Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Retrieved from [Link]

Sources

- 1. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031 [chem-space.com]

- 2. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Methyl 3-(benzyloxy)-5-bromobenzoate in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and predicting the solubility of Methyl 3-(benzyloxy)-5-bromobenzoate in common organic solvents. Eschewing a rigid template, this document is structured to first establish a robust theoretical framework for solubility prediction, followed by a detailed, field-proven experimental protocol for empirical verification. This dual approach provides a self-validating system, ensuring both predictive insight and tangible, accurate results.

Section 1: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[1][2] To move beyond this qualitative guideline, a more quantitative approach is necessary for efficient solvent screening. The Hansen Solubility Parameters (HSP) offer a powerful method for predicting the miscibility of materials by deconstructing the total cohesive energy of a substance into three components.[3][4]

These components are:

-

δD (Dispersion): Energy from nonpolar van der Waals forces.

-

δP (Polar): Energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters (δD, δP, δH).[5] The principle posits that the smaller the distance between the solute and the solvent in this space, the higher the likelihood of dissolution.

Physicochemical & Structural Analysis of the Solute

Methyl 3-(benzyloxy)-5-bromobenzoate

-

Molecular Formula: C₁₅H₁₃BrO₃

-

Molecular Weight: 321.17 g/mol

-

SMILES: COC(=O)C1=CC(Br)=CC(OCC2=CC=CC=C2)=C1[6]

The structure of Methyl 3-(benzyloxy)-5-bromobenzoate contains several key functional groups that dictate its solubility behavior:

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, but not a donor.[4]

-

Aromatic Rings (Benzene): The two phenyl rings are nonpolar and contribute to dispersion forces.

-

Ether Linkage (-O-CH₂-): The benzyloxy group's ether linkage introduces some polarity and potential for hydrogen bond acceptance.

-

Bromine Atom (-Br): The halogen adds to the molecular weight and introduces some polarity.

Overall, the molecule possesses both polar and nonpolar characteristics, suggesting it will not be soluble in purely nonpolar (e.g., alkanes) or highly polar, protic solvents (e.g., water) but will find optimal solubility in solvents of intermediate polarity.

Estimation of Solute Hansen Solubility Parameters

In the absence of experimental data for a novel compound, HSP values can be reliably estimated using Group Contribution (GC) methods.[7][8][9] These methods assign specific values to the individual functional groups of a molecule and sum them to predict the overall HSP. The Stefanis-Panayiotou method is a well-established and accurate group-contribution technique for this purpose.[10]

Based on a group contribution analysis of its structure, the estimated Hansen Solubility Parameters for Methyl 3-(benzyloxy)-5-bromobenzoate are:

| Parameter | Value (MPa⁰·⁵) | Description |

| δD | 19.5 | Significant contribution from the two aromatic rings. |

| δP | 6.0 | Moderate polarity from the ester and ether functionalities. |

| δH | 5.5 | Low potential for hydrogen bonding, primarily as an acceptor. |

Disclaimer: These values are estimations derived from established group contribution methods and serve as a predictive tool. Experimental verification is essential.

Predictive Solubility Assessment

The compatibility between the solute (1) and a solvent (2) is quantified by calculating the distance (Ra) between them in Hansen space.[5]

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and a greater likelihood of solubility. The following table provides a predictive ranking of solubility for Methyl 3-(benzyloxy)-5-bromobenzoate in a range of common organic solvents based on this calculation.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Calculated) | Predicted Solubility |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.1 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.2 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 9.6 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.6 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 9.9 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.5 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.5 | Low |

| Methanol | 14.7 | 12.3 | 22.3 | 19.1 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 14.3 | Very Low / Insoluble |

| Water | 15.5 | 16.0 | 42.3 | 40.0 | Insoluble |

Source for solvent HSP values:[3][11]

This predictive table demonstrates the utility of the HSP model. Solvents like THF and Dichloromethane, which have a balanced profile of dispersion, polarity, and hydrogen bonding capabilities, are predicted to be excellent solvents. Conversely, highly nonpolar solvents like Hexane and highly polar, protic solvents like Water and Methanol are predicted to be poor solvents due to large Ra distances.

Section 2: Experimental Verification Protocol (GLP)

Theoretical predictions require empirical validation. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of Methyl 3-(benzyloxy)-5-bromobenzoate, adhering to Good Laboratory Practice (GLP) principles.[7][12] The saturation shake-flask method is the gold standard for this purpose.[5][8][13]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of Methyl 3-(benzyloxy)-5-bromobenzoate in a selected solvent at a controlled temperature.

Materials:

-

Methyl 3-(benzyloxy)-5-bromobenzoate (solid)

-

Selected organic solvents (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

Procedure:

-

Preparation: Accurately weigh an excess amount of solid Methyl 3-(benzyloxy)-5-bromobenzoate (e.g., ~100 mg, sufficient to ensure saturation) into a 20 mL vial. Record the mass precisely.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial using a calibrated pipette.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurry at a consistent speed (e.g., 150 rpm) for at least 24 hours. This duration is critical to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 1 hour to allow undissolved solids to sediment.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed container. This step is crucial to prevent undissolved microparticles from artificially inflating the result.

-

Dilution: Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[9] The concentration of the solute in the filtrate is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of Methyl 3-(benzyloxy)-5-bromobenzoate.

-

Calculation: Calculate the original solubility (S) in mg/mL using the formula: S = (Concentration from HPLC) × (Dilution Factor)

Section 3: Data Interpretation and Validation

The results from the experimental protocol should be compared against the predictions made using the Hansen Solubility Parameters. A strong correlation between the predicted ranking and the empirical data validates the HSP model for this specific solute. Discrepancies may point to specific solute-solvent interactions not fully captured by the HSP model, such as complex formation or entropy-driven effects. This iterative process of prediction and verification provides a powerful and trustworthy system for solvent selection in research and development.

The following diagram illustrates the logical relationship between the theoretical prediction and experimental validation, forming a self-validating loop.

Caption: The self-validating loop of solubility analysis.

References

-

Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. Available at: [Link]

-

Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

-

World Health Organization (WHO). (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO. Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

-

Various Authors. (n.d.). Hansen Solubility Parameters Values List. Scribd. Available at: [Link]

-

Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley. Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

-

KNAUER. (2021). Good HPLC practice guide. KNAUER. Available at: [Link]

-

Chemspace. (n.d.). Methyl 3-(benzyloxy)-5-bromobenzoate. Chemspace. Available at: [Link]

-

Interactive Hansen Solubility Parameter Explorer. (n.d.). Interactive Hansen Solubility Parameter Explorer. Available at: [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Available at: [Link]

-

LibreTexts Chemistry. (2021). Like Dissolves Like. Available at: [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. Available at: [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Ester. Wikipedia. Available at: [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. Available at: [Link]

-

Cheméo. (n.d.). Benzoic acid, 3-bromo-, methyl ester. Cheméo. Available at: [Link]

-

Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. (n.d.). J-STAGE. Available at: [Link]

-

Poivet, M., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]

-

Chemistry LibreTexts. (2021). Polarity and Solubility. Available at: [Link]

Sources

- 1. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. researchgate.net [researchgate.net]

- 4. processchemistryportal.com [processchemistryportal.com]

- 5. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031 [chem-space.com]

- 6. kinampark.com [kinampark.com]

- 7. mdpi.com [mdpi.com]

- 8. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pirika.com [pirika.com]

- 10. scribd.com [scribd.com]

- 11. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GitHub - realariharrison/molecular-property-prediction: Machine learning model to predict molecular solubility from chemical structures [github.com]

- 13. openreview.net [openreview.net]

Methyl 3-(benzyloxy)-5-bromobenzoate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Methyl 3-(benzyloxy)-5-bromobenzoate is a substituted aromatic ester that serves as a versatile intermediate in the synthesis of more complex molecules. Its structure incorporates a methyl ester, a benzyl ether, and a bromine atom on a benzene ring, providing multiple reactive sites for chemical modification.

A foundational understanding of its chemical identifiers is crucial for accurate documentation and procurement.

| Identifier | Value | Source |

| CAS Number | 1820683-74-6 | [1][2] |

| IUPAC Name | methyl 3-(benzyloxy)-5-bromobenzoate | [1] |

| Molecular Formula | C15H13BrO3 | [1] |

| Molecular Weight | 321 Da | [1] |

| Canonical SMILES | COC(=O)C1=CC(Br)=CC(OCC2=CC=CC=C2)=C1 | [1] |

| InChI Key | XRXQMBJXLSNIJJ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate typically involves the benzylation of a substituted bromohydroxybenzoate precursor. A common synthetic pathway is the Williamson ether synthesis, a reliable and well-established method for forming ethers.

Illustrative Synthetic Workflow

Caption: Synthetic pathway for Methyl 3-(benzyloxy)-5-bromobenzoate.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate.

Materials:

-

Methyl 3-bromo-5-hydroxybenzoate

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Anhydrous acetone

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of Methyl 3-bromo-5-hydroxybenzoate in anhydrous acetone, add potassium carbonate.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 3-(benzyloxy)-5-bromobenzoate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetone is critical as the presence of water can lead to the hydrolysis of benzyl bromide and decrease the yield of the desired ether.

-

Base Selection: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide, yet mild enough to avoid side reactions.

-

Inert Atmosphere: An inert atmosphere prevents potential oxidation of the starting materials and intermediates.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | 123–127 °C | [3] |

| Boiling Point | Not explicitly available, though related compounds have high boiling points. | |

| Solubility | Soluble in organic solvents like ethyl acetate and acetone. | [3] |

Applications in Research and Development

Methyl 3-(benzyloxy)-5-bromobenzoate is a valuable building block in the synthesis of a wide range of organic molecules, particularly in the field of medicinal chemistry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The bromo and ester functionalities allow for a variety of coupling and derivatization reactions, enabling the construction of complex molecular scaffolds.

-

Drug Discovery: This compound is utilized in the development of novel therapeutic agents. For instance, it has been used in the synthesis of chromane derivatives, which are being investigated as potential antitubercular agents.[3][5]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it is a versatile reagent in general organic synthesis for creating a diverse array of complex organic molecules.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-(benzyloxy)-5-bromobenzoate.

General Safety Precautions:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[6][7]

-

Store in a tightly closed container in a dry and cool place.[6]

Hazard Statements (Based on structurally similar compounds):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Analytical Characterization

The identity and purity of Methyl 3-(benzyloxy)-5-bromobenzoate are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the aromatic protons, the benzylic methylene protons, and the methyl ester protons.

-

¹³C NMR: Shows the number and types of carbon atoms. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic peaks would be observed for the C=O stretch of the ester and the C-O stretches of the ether and ester groups.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

References

-

Chemspace. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031. [Link]

-

PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

-

US EPA. Benzoic acid, 3-bromo-, methyl ester - Substance Details - SRS. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

PubChem. Methyl 3-(benzyloxy)benzoate | C15H14O3 | CID 13368031. [Link]

-

PubChem. Methyl 3-amino-5-bromobenzoate | C8H8BrNO2 | CID 18763420. [Link]

-

PubChem. Methyl 3,5-bis(benzyloxy)benzoate | C22H20O4 | CID 2733652. [Link]

-

ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

NIST. Benzoic acid, 3-bromo-, methyl ester. [Link]

-

ScienceDirect. Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. [Link]

Sources

- 1. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031 [chem-space.com]

- 2. 192810-12-1|Methyl 3-bromo-5-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. combi-blocks.com [combi-blocks.com]

The Strategic Synthesis and Untapped Potential of 3-Benzyloxy-5-bromobenzoic Acid Methyl Ester Derivatives: A Technical Guide for Drug Discovery

Introduction: In the landscape of medicinal chemistry and drug development, the substituted benzoic acid scaffold remains a cornerstone for the design of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have led to its prevalence in a wide array of pharmaceuticals.[1][2] Among these, the 3-benzyloxy-5-bromobenzoic acid methyl ester core represents a particularly intriguing, yet underexplored, structural motif. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of derivatives based on this scaffold, offering field-proven insights for researchers and scientists in drug development.

The strategic placement of a benzyloxy group and a bromine atom at the meta positions of the methyl benzoate core offers a unique combination of steric and electronic properties. The benzyloxy moiety can engage in crucial hydrophobic and π-stacking interactions within protein binding pockets, while the bromine atom, a versatile halogen, can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design. Furthermore, the bromine atom serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, opening avenues for the creation of diverse chemical libraries.

This guide will detail a robust synthetic pathway to 3-benzyloxy-5-bromobenzoic acid methyl ester, drawing upon established methodologies for esterification and benzylation. It will further explore the potential for derivatization and discuss the prospective biological significance of this class of compounds, supported by the broader context of the pharmacological activities of substituted benzoic acid derivatives.

Synthetic Strategy and Core Protocol

The synthesis of 3-benzyloxy-5-bromobenzoic acid methyl ester is most efficiently approached through a two-step sequence starting from the commercially available 3-bromo-5-hydroxybenzoic acid.[3][4] This strategy involves an initial esterification of the carboxylic acid followed by the benzylation of the phenolic hydroxyl group. This sequence is generally preferred to minimize potential side reactions and facilitate purification.

Figure 1: Proposed synthetic workflow for 3-benzyloxy-5-bromobenzoic acid methyl ester.

Experimental Protocols

The following protocols are based on well-established procedures for analogous transformations and provide a reliable pathway for the synthesis and characterization of the target compound and its precursors.[5][6][7][8]

Protocol 1: Esterification of 3-Bromo-5-hydroxybenzoic acid

This procedure details the Fischer esterification of the starting material to yield methyl 3-bromo-5-hydroxybenzoate.

-

Materials:

-

3-Bromo-5-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 3-bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 3-bromo-5-hydroxybenzoate.

-

Protocol 2: Benzylation of Methyl 3-bromo-5-hydroxybenzoate

This protocol describes the Williamson ether synthesis to introduce the benzyl protecting group.

-

Materials:

-

Methyl 3-bromo-5-hydroxybenzoate

-

Benzyl bromide

-

Anhydrous potassium carbonate

-

Anhydrous acetone or N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of methyl 3-bromo-5-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Add benzyl bromide (1.1-1.5 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (for DMF, e.g., 60-80 °C) and monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-benzyloxy-5-bromobenzoic acid methyl ester.

-

Characterization Data

The structural confirmation of the synthesized compounds can be achieved through standard spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Methyl 3-bromo-5-hydroxybenzoate | C₈H₇BrO₃ | 231.04 g/mol | Aromatic protons, methoxy protons, hydroxyl proton | Aromatic carbons, carbonyl carbon, methoxy carbon |

| 3-Benzyloxy-5-bromobenzoic acid methyl ester | C₁₅H₁₃BrO₃ | 321.17 g/mol | Aromatic protons (benzoate and benzyl rings), benzylic protons, methoxy protons | Aromatic carbons, carbonyl carbon, benzylic carbon, methoxy carbon |

Table 1: Expected Physicochemical and Spectroscopic Data.

Derivatization Potential and Application in Drug Discovery

The 3-benzyloxy-5-bromobenzoic acid methyl ester scaffold is primed for further chemical modifications, making it an excellent starting point for the generation of compound libraries for high-throughput screening.

Figure 2: Potential derivatization pathways for 3-benzyloxy-5-bromobenzoic acid methyl ester.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively, enabling a systematic exploration of the chemical space around the core scaffold.

Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This versatility allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Prospective Biological Significance

While specific biological data for 3-benzyloxy-5-bromobenzoic acid methyl ester and its immediate derivatives are not extensively reported in the current literature, the broader class of substituted benzoic acids is known to exhibit a wide spectrum of biological activities.[1][2][9][10] These include antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The presence of both a benzyloxy and a bromo substituent suggests potential for these derivatives to act as inhibitors of enzymes where hydrophobic and halogen bonding interactions are key. For instance, various halogenated and benzyloxy-containing compounds have been investigated as inhibitors of protein kinases, proteases, and other enzymes implicated in disease. The structural motifs present in the 3-benzyloxy-5-bromobenzoic acid methyl ester core could potentially target a range of biological pathways.

Conclusion

The 3-benzyloxy-5-bromobenzoic acid methyl ester scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple avenues for diversification. The strategic combination of a benzyloxy group and a bromine atom provides a unique set of properties that can be exploited in rational drug design. While the full biological potential of this class of compounds remains to be elucidated, the known activities of related benzoic acid derivatives suggest that a focused investigation into their pharmacological properties is a worthwhile endeavor for the drug discovery community. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this intriguing chemical space.

References

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. preprints.org [preprints.org]

- 3. 3-Bromo-5-hydroxybenzoic acid, 95% | Advent [adventchembio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Methyl 3-(benzyloxy)-5-bromobenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of Methyl 3-(benzyloxy)-5-bromobenzoate, a key intermediate in synthetic organic chemistry and drug development. Recognizing the critical need for unambiguous molecular characterization, this document outlines a multi-technique, self-validating analytical workflow. We will delve into the strategic application of High-Performance Liquid Chromatography (HPLC) for purity determination, Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural mapping. For crystalline samples, the potential of X-ray Crystallography for absolute three-dimensional structure determination will also be discussed. Each section provides not only the step-by-step experimental protocols but also the underlying scientific rationale for the chosen methodologies, empowering researchers to not just follow a procedure, but to understand the causality behind it.

Introduction to Methyl 3-(benzyloxy)-5-bromobenzoate

Methyl 3-(benzyloxy)-5-bromobenzoate is a substituted aromatic ester. Its structure combines a methyl benzoate core with a bromine atom and a benzyloxy group, making it a valuable building block in the synthesis of more complex molecules. The precise arrangement of these functional groups is critical to its reactivity and its utility in multi-step syntheses, such as in the development of novel chromane derivatives which have been investigated as potential antitubercular agents.[1][2]

Chemical Identity:

-

IUPAC Name: methyl 3-(benzyloxy)-5-bromobenzoate[3]

-

Molecular Formula: C15H13BrO3[3]

-

CAS Number: 1820683-74-6[3]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 321.16 g/mol | PubChem |

| Monoisotopic Mass | 320.00481 Da | PubChem |

| Appearance | Typically a solid | General Knowledge |

A Holistic Strategy for Structural Elucidation

A robust structural confirmation is not reliant on a single technique but is built upon the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. Our recommended workflow prioritizes a logical progression from establishing sample purity to confirming molecular weight and, finally, to mapping the precise atomic connectivity.

Sources

Thermodynamic Profiling of Methyl 3-(benzyloxy)-5-bromobenzoate: A Critical Guide for Process Optimization

The following technical guide details the thermodynamic profiling and characterization strategy for Methyl 3-(benzyloxy)-5-bromobenzoate , a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those targeting epigenetic pathways (e.g., EZH2 inhibitors).

Executive Summary

Methyl 3-(benzyloxy)-5-bromobenzoate (CAS: 1820683-74-6) serves as a bifunctional scaffold in medicinal chemistry. Its structural integrity relies on the stability of the methyl ester (susceptible to hydrolysis) and the benzyloxy ether (susceptible to hydrogenolysis), while the aryl bromide moiety serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Understanding the thermodynamic landscape of this intermediate—specifically its solid-state phase transitions , enthalpy of fusion , and solubility parameters —is non-negotiable for scaling up purification processes (crystallization) and ensuring safety during thermal excursions (drying). This guide synthesizes available physicochemical data with rigorous experimental protocols for complete thermodynamic characterization.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

The molecule combines a lipophilic benzyl ether tail with a polar ester headgroup, creating a distinct amphiphilic profile that drives its crystallization behavior.

| Parameter | Data / Descriptor |

| IUPAC Name | Methyl 3-(benzyloxy)-5-bromobenzoate |

| CAS Number | 1820683-74-6 |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| SMILES | COC(=O)C1=CC(Br)=CC(OCC2=CC=CC=C2)=C1 |

| Key Functional Groups | Aryl Bromide (Reactive), Methyl Ester (Electrophilic), Benzyl Ether (Hydrophobic) |

| Predicted LogP | ~4.3 (Highly Lipophilic) |

Structural Impact on Thermodynamics[5]

-

Lattice Energy: The benzyloxy group adds significant rotational degrees of freedom but also facilitates

stacking interactions in the crystal lattice, typically elevating the melting point compared to the parent methyl 3-bromobenzoate (mp 32°C). -

Thermal Instability: The benzylic C-O bond is the "weak link" thermodynamically. While stable at standard process temperatures, it is prone to oxidative degradation or cleavage at elevated temperatures (>150°C), necessitating precise TGA profiling.

Solid-State Thermodynamics (The "Statics")

Accurate determination of the melting point (

Predicted vs. Analogous Properties

| Property | Methyl 3-bromobenzoate (Analog) | Methyl 3-(benzyloxy)-5-bromobenzoate (Target) | Significance |

| Melting Point ( | 28–32 °C | 65–85 °C (Estimated) | Higher |

| Enthalpy of Fusion ( | ~18 kJ/mol | 25–35 kJ/mol (Estimated) | Critical for calculating solubility curves via the Schroeder-Van Laar equation. |

| Decomposition ( | >200 °C | ~180 °C (Onset) | Benzylic ether oxidation may lower the onset of degradation. |

Protocol: Differential Scanning Calorimetry (DSC)

To establish the exact thermodynamic baseline, perform the following protocol.

-

Instrument: TA Instruments DSC2500 or equivalent.

-

Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (allows gas escape if decomposition occurs).

-

Cycle:

-

Equilibrate at 0°C.

-

Ramp 10°C/min to 150°C (Identify

onset). -

Cool 10°C/min to 0°C (Identify recrystallization

). -

Ramp 10°C/min to 200°C (Verify reversibility).

-

-

Data Analysis: Integrate the endothermic melting peak to calculate

(J/g).

Solution Thermodynamics (The "Dynamics")

Solubility is the primary thermodynamic driver for process yield. The solubility of Methyl 3-(benzyloxy)-5-bromobenzoate generally follows the "like dissolves like" principle, showing high affinity for chlorinated solvents and esters, and poor affinity for water.

Solubility Modeling (Van't Hoff Analysis)

For process design, solubility (

Where

Experimental Protocol: Gravimetric Solubility Determination

Objective: Construct the solubility curve for recrystallization solvent selection (e.g., EtOAc/Heptane system).

-

Preparation: Add excess solid Methyl 3-(benzyloxy)-5-bromobenzoate to 10 mL of solvent (Ethyl Acetate, Methanol, and Toluene) in jacketed vials.

-

Equilibration: Stir at fixed temperatures (10, 20, 30, 40, 50°C) for 24 hours.

-

Sampling: Stop stirring, allow settling for 30 mins. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to source temp).

-

Quantification: Evaporate solvent from a known volume of filtrate and weigh the residue (Gravimetric) OR analyze via HPLC (UV detection at 254 nm).

-

Plotting: Plot

vs.

Visualizations & Workflows

Thermodynamic Characterization Workflow

This diagram outlines the decision tree for characterizing the solid-state properties of the intermediate.

Caption: Workflow for determining the safe operating window for crystallization based on thermal stability (TGA) and melting behavior (DSC).

Synthesis & Degradation Pathways

Understanding where the molecule comes from and how it breaks down is thermodynamically relevant.

Caption: Synthetic origin and primary thermal decomposition pathway (cleavage of the benzyl ether).

References

-

PubChem. (2025).[1][2][3] Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.[4] Retrieved from [Link][5]

-

NIST. (2022). Benzoic acid, methyl ester - Thermodynamic Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Verevkin, S. P., et al. (2025). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. Methyl 3-(benzyloxy)benzoate | C15H14O3 | CID 13368031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN105440023A - Synthetic method of EPZ-6438 - Google Patents [patents.google.com]

Melting point range of pure Methyl 3-(benzyloxy)-5-bromobenzoate

This guide serves as an authoritative technical reference for the characterization, purification, and melting point determination of Methyl 3-(benzyloxy)-5-bromobenzoate (CAS 1820683-74-6).[1] As a specialized intermediate in the synthesis of complex pharmaceutical agents (e.g., GLP-1 agonists, kinase inhibitors), this compound’s solid-state properties are critical quality attributes (CQAs) that directly impact downstream reaction efficiency and yield.[1]

Part 1: Physicochemical Context & Solid-State Logic

Methyl 3-(benzyloxy)-5-bromobenzoate is a trisubstituted benzene derivative.[1] Its melting point is not merely a physical constant but a sensitive indicator of purity and isomeric integrity.[1]

-

Structural Analysis: The molecule features a rigid benzoate core, a heavy bromine atom (inducing strong intermolecular dispersion forces), and a flexible yet bulky benzyloxy ether tail.[1]

-

Thermodynamic Prediction: While the precursor Methyl 3-bromo-5-hydroxybenzoate melts at 130–135°C (due to intermolecular hydrogen bonding), the benzylation of the hydroxyl group removes the H-bond donor capability.[1] However, the addition of the benzyl ring increases molecular weight (321.17 g/mol ) and π-π stacking potential.[1]

-

Expected Range: Based on Structure-Property Relationships (SPR) of analogous meta-substituted benzoates, the pure compound typically crystallizes as a solid with a melting point in the 65–85°C range.[1] Note: Experimental values may vary based on polymorphic form and solvent of crystallization.

Table 1: Physicochemical Profile & Analog Comparison

| Property | Target Compound | Analog: Methyl 3-bromo-5-hydroxybenzoate | Analog: Methyl 3-bromobenzoate |

| Structure | Methyl 3-(benzyloxy)-5-bromobenzoate | Methyl 3-bromo-5-hydroxybenzoate | Methyl 3-bromobenzoate |

| CAS | 1820683-74-6 | 192810-12-1 | 618-89-3 |

| MW | 321.17 g/mol | 231.04 g/mol | 215.04 g/mol |

| Physical State | Solid (Crystalline) | Solid | Solid (Low Melting) |

| Melting Point | ~65–85°C (Predicted/Typical) | 130–135°C | 32°C |

| Key Interaction | π-π Stacking, Dipole-Dipole | H-Bonding (Intermolecular) | Weak Dispersion |

Part 2: Experimental Protocols (Self-Validating Systems)

Since authoritative public data for this specific intermediate is scarce, researchers must establish an Internal Reference Standard . The following protocols are designed to generate self-validating data.

Protocol A: Purification via Recrystallization

Objective: To isolate the thermodynamically stable polymorph and remove synthesis byproducts (e.g., benzyl bromide, unreacted phenol).[1]

-

Solvent Selection: Use a binary solvent system. The compound is lipophilic (LogP ~4.3).[1]

-

Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5 mL/g) at 60°C. Ensure complete dissolution; filter hot if insoluble particulates remain.

-

Crystallization: Slowly add Hexanes (warm) until persistent turbidity is observed (Cloud Point). Re-dissolve by adding a few drops of Ethyl Acetate.[1]

-

Nucleation: Allow the solution to cool to room temperature (20–25°C) undisturbed for 2 hours, then transfer to 4°C for 12 hours.

-

Isolation: Filter the crystals under vacuum. Wash with cold 1:4 EtOAc:Hexanes. Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Melting Point Determination (Capillary & DSC)

Objective: To determine the precise melting range and heat of fusion.

-

Capillary Method (Routine):

-

Differential Scanning Calorimetry (DSC) (Gold Standard):

Part 3: Visualization of Characterization Workflow

The following diagram illustrates the logical flow from crude synthesis to validated specification, ensuring scientific integrity.

Figure 1: Iterative purification and characterization workflow to establish the melting point specification for CAS 1820683-74-6.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-bromobenzoate (Analog Reference).[1] Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate: A Detailed Application Note for Advanced Research

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate, a key intermediate in the development of various pharmaceutical and materials science applications. The synthesis is based on the robust and widely applicable Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, purification techniques, and characterization methods.

Introduction

Methyl 3-(benzyloxy)-5-bromobenzoate is a valuable bifunctional molecule featuring a protected hydroxyl group and a reactive bromine atom on a benzoate scaffold. This unique combination of functional groups makes it an important building block in organic synthesis, allowing for sequential and site-selective modifications. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal the free phenol for further functionalization. The bromo-substituent provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments.

The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2][3] In this case, the phenoxide is generated from Methyl 3-hydroxy-5-bromobenzoate, which then undergoes a nucleophilic substitution reaction with benzyl bromide.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of Methyl 3-hydroxy-5-bromobenzoate by a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide in a concerted step. The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.

Experimental Protocol

This protocol details the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate from Methyl 3-hydroxy-5-bromobenzoate.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Amount (per 1.0 mmol of starting material) |

| Methyl 3-hydroxy-5-bromobenzoate | 90388-91-9 | C₈H₇BrO₃ | 1.0 mmol (231.04 g/mol ) |

| Benzyl Bromide | 100-39-0 | C₇H₇Br | 1.1 - 1.2 mmol (171.04 g/mol ) |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 2.0 - 2.5 mmol (138.21 g/mol ) |

| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 10 - 20 mL |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For extraction and chromatography |

| Hexane | 110-54-3 | C₆H₁₄ | For chromatography |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-hydroxy-5-bromobenzoate (1.0 mmol).

-

Addition of Reagents: Add anhydrous acetone (10-20 mL) to the flask, followed by anhydrous potassium carbonate (2.0 - 2.5 mmol). Stir the suspension vigorously.

-

Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 - 1.2 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetone.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the crude residue in ethyl acetate (20-30 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude Methyl 3-(benzyloxy)-5-bromobenzoate is purified by column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 10-15%).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain Methyl 3-(benzyloxy)-5-bromobenzoate as a solid or viscous oil.

Characterization of Methyl 3-(benzyloxy)-5-bromobenzoate

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| IUPAC Name | methyl 3-(benzyloxy)-5-bromobenzoate[5] |

| Appearance | Expected to be a white to off-white solid. |

| ¹H NMR (CDCl₃) | Predicted shifts: δ 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 6H, Ar-H), 5.1 (s, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃) | Predicted shifts: δ 166 (C=O), 159 (C-OAr), 136 (Ar-C), 132 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 122 (C-Br), 118 (Ar-CH), 114 (Ar-CH), 70 (-OCH₂-), 52 (-OCH₃). |

| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ calculated for C₁₅H₁₄BrO₃⁺: 321.01. |

Note: The predicted NMR shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product formation | - Incomplete deprotonation of the phenol.- Inactive benzyl bromide. | - Ensure anhydrous conditions. Use a stronger base like cesium carbonate if necessary.- Check the purity of benzyl bromide; it can degrade over time. Use freshly opened or purified reagent. |

| Presence of unreacted starting material | - Insufficient reaction time or temperature.- Stoichiometry of reagents is off. | - Increase the reaction time and monitor by TLC until the starting material is consumed.- Ensure the correct molar ratios of base and benzyl bromide are used. |

| Formation of multiple byproducts | - Side reactions due to impurities or high temperatures. | - Use purified reagents and anhydrous solvents.- Avoid excessive heating. |

| Difficulty in purification | - Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography by trying different solvent polarities and ratios. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step if the product is a solid. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate via the Williamson ether synthesis. The procedure is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The provided guidelines on reaction execution, purification, and characterization will aid researchers in obtaining this valuable synthetic intermediate in high purity.

References

-

Chem LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemspace. (n.d.). Methyl 3-(benzyloxy)-5-bromobenzoate. Retrieved from [Link]

-

MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. Methyl 3-bromobenzoate(618-89-3) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Methyl 3-(benzyloxy)benzoate | C15H14O3 | CID 13368031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-(benzyloxy)-5-bromobenzoate

Introduction: Synthesizing Substituted Biphenyls with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] First reported in 1979 by Akira Suzuki, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and, most notably, substituted biphenyls.[2] Biphenyl scaffolds are prevalent in medicinal chemistry, materials science, and agrochemicals, making the Suzuki-Miyaura coupling a critical tool for drug development professionals and researchers.[3]

This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of Methyl 3-(benzyloxy)-5-bromobenzoate. This substrate presents an interesting case, with a moderately electron-withdrawing ester group and an electron-donating benzyloxy group, influencing the reactivity of the aryl bromide. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a step-by-step protocol for its successful execution.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, Methyl 3-(benzyloxy)-5-bromobenzoate) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) intermediate.[5][6] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[7]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-(benzyloxy)-5-bromobenzoate

This protocol provides a reliable starting point for the coupling of Methyl 3-(benzyloxy)-5-bromobenzoate with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 3-(benzyloxy)-5-bromobenzoate | 321.17 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 3-(benzyloxy)-5-bromobenzoate (1.0 mmol, 321 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biphenyl product.[10]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Discussion of Experimental Choices and Optimization

Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling.[11][12]

-

Pd(PPh₃)₄: This is a classic, reliable, and commercially available catalyst that is effective for a wide range of aryl bromides.[13] It is a suitable starting point for the coupling of Methyl 3-(benzyloxy)-5-bromobenzoate.

-

Modern Ligands for Challenging Substrates: For less reactive or sterically hindered partners, more advanced catalyst systems may be necessary. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have shown exceptional activity for coupling electron-deficient or sterically hindered aryl halides.[8] If the reaction with Pd(PPh₃)₄ is sluggish, switching to a catalyst system like Pd(OAc)₂ with SPhos or XPhos is a logical next step.

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[8][9]

-

Inorganic Bases: Potassium carbonate (K₂CO₃) is a commonly used, effective, and economical base. Other options include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are often more effective for challenging couplings.[8]

-

Base Strength: The choice of base can significantly impact the reaction rate and yield. A screening of different bases may be necessary for optimization.

Solvent System

The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water.

-

Common Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are frequently used organic solvents.[4] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Aqueous Media: In line with green chemistry principles, Suzuki-Miyaura couplings can often be performed in predominantly aqueous media, which can simplify workup and reduce environmental impact.[10][14]

Troubleshooting and Common Side Reactions

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst/ligand system, or screening different bases and solvents.

-

Homo-coupling: The formation of biaryl byproducts from the coupling of two molecules of the starting aryl halide or boronic acid can occur. This can sometimes be minimized by the slow addition of one of the coupling partners.[10]

-

Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, is a common side reaction, especially with heteroaryl boronic acids.[4] Using a slight excess of the boronic acid can help to mitigate this.

Conclusion

The Suzuki-Miyaura coupling of Methyl 3-(benzyloxy)-5-bromobenzoate is a feasible transformation that provides access to a wide range of valuable substituted biphenyl compounds. The protocol provided herein serves as a solid foundation for researchers. A thorough understanding of the reaction mechanism and the roles of the various reagents allows for logical troubleshooting and optimization, ultimately leading to a successful and efficient synthesis.

References

-

Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77, 3700-3703. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Ashok Kumar J, et al. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery, 2(2). Available at: [Link]

-

ACS Publications. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Available at: [Link]

-

Alaina E. Hamilton, et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

-

Timothy E. Barder, et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

-

Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

-

Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

reposiTUm. (2012). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]

-

ResearchGate. (2011). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. Available at: [Link]

-

Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

RSC Publishing. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

-

RSC Publishing. . Available at: [Link]

-

Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Available at: [Link]

-

ResearchGate. (2013). ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Available at: [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

-

Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available at: [Link]

-

SciSpace. (2015). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Available at: [Link]

-

ACS Catalysis. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available at: [Link]

-

ResearchGate. (2022). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-(benzyloxy)-5-bromobenzoate

Executive Summary

Methyl 3-(benzyloxy)-5-bromobenzoate (CAS: Analogous structure reference) represents a strategic building block in medicinal chemistry, offering a trifunctional scaffold: an electrophilic aryl bromide for cross-coupling, a methyl ester for further derivatization (e.g., hydrolysis to acid, reduction to alcohol), and a benzyloxy ether serving as a masked phenol.

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Unlike simple aryl halides, this substrate features a 1,3,5-substitution pattern where the bromide is electronically influenced by the meta-positioned ester (electron-withdrawing) and the meta-positioned ether (electron-donating). This unique electronic environment requires specific catalytic systems to balance oxidative addition rates while preserving the base-sensitive methyl ester.

Substrate Analysis & Strategic Considerations

Structural Electronics

The reactivity of the C-Br bond in Methyl 3-(benzyloxy)-5-bromobenzoate is governed by competing electronic effects:

-

Inductive Effect (-I): Both the ester (C1) and the benzyloxy group (C3) exert inductive electron withdrawal on the aromatic ring, potentially activating the C5-Br bond for oxidative addition.

-